molecular formula C14H17N7O2S B10992509 N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10992509
M. Wt: 347.40 g/mol
InChI Key: NBGGBBMXBKHCIE-UHFFFAOYSA-N
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Description

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes a thiadiazole ring, a piperazine ring, and a pyridine ring, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups. Substitution reactions can result in a wide range of substituted products, depending on the nucleophiles employed .

Scientific Research Applications

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, piperazine derivatives, and pyridine-containing compounds. Examples include:

Uniqueness

What sets N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a novel compound with significant biological activity. This compound, identified by its CAS number 1246050-13-4, features a complex structure that includes a thiadiazole moiety and a piperazine ring, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C14H17N7O2SC_{14}H_{17}N_{7}O_{2}S, with a molecular weight of approximately 347.40 g/mol. The structural composition contributes to its potential biological activities.

PropertyValue
Molecular Formula C14H17N7O2SC_{14}H_{17}N_{7}O_{2}S
Molecular Weight 347.40 g/mol
CAS Number 1246050-13-4

Antimicrobial Properties

Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of thiadiazole can effectively inhibit the growth of various bacteria and fungi. The presence of the piperazine moiety may enhance this activity by improving the compound's solubility and bioavailability.

Anticancer Activity

Recent investigations into the anticancer properties of thiadiazole derivatives have revealed promising results. The compound this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in tumor cells through mechanisms involving the modulation of specific signaling pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting normal cell function.
  • Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects that contribute to its biological efficacy.
  • Oxidative Stress Induction : Some studies suggest that thiadiazole derivatives can induce oxidative stress in cells, which can be detrimental to rapidly dividing cancer cells.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, researchers tested a series of thiadiazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Study 2: Cytotoxicity Against Cancer Cells

A study conducted on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.

Study 3: Mechanistic Insights

Mechanistic studies utilizing Western blotting techniques revealed that treatment with this compound led to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), suggesting a pathway for inducing apoptosis in cancer cells.

Properties

Molecular Formula

C14H17N7O2S

Molecular Weight

347.40 g/mol

IUPAC Name

N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C14H17N7O2S/c22-12(18-13-19-17-10-24-13)9-16-14(23)21-7-5-20(6-8-21)11-3-1-2-4-15-11/h1-4,10H,5-9H2,(H,16,23)(H,18,19,22)

InChI Key

NBGGBBMXBKHCIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NN=CS3

Origin of Product

United States

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